REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[O:2].[C:5]([O:9][CH2:10][CH3:11])(=[O:8])[NH:6][NH2:7]>C(OCC)C>[CH2:10]([O:9][C:5]([NH:6][NH:7][C:1]([Cl:4])=[O:2])=[O:8])[CH3:11]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
C(NN)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed into a 2 l flask
|
Type
|
CUSTOM
|
Details
|
The solution was kept at 0° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
were removed by distillation
|
Type
|
DISSOLUTION
|
Details
|
The crude solid product was re-dissolved in warm anhydrous ether (800 ml)
|
Type
|
FILTRATION
|
Details
|
filtered in a dry atmosphere
|
Type
|
CUSTOM
|
Details
|
to remove insoluble by-products
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)NNC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |